Epifriedelanol acetate

Description

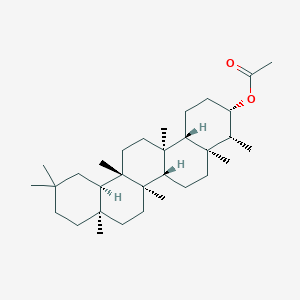

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3/t21-,23-,24+,25-,26+,28+,29+,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKDUDYUASKXAY-CSVRJXMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of Epifriedelanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Epifriedelanol acetate, a pentacyclic triterpenoid with potential pharmacological applications. The document details the plant species in which this compound has been identified, summarizes the available quantitative data, and provides a comprehensive experimental protocol for its isolation and analysis.

Natural Occurrence of this compound

This compound and its precursor, epifriedelanol, have been isolated from a variety of plant species. The primary sources identified in the scientific literature are detailed in Table 1. While the presence of epifriedelanol is more widely reported, its acetylated form, this compound, has been specifically identified in Pachysandra terminalis Sieb. & Zucc.[1] and its presence is inferred in other species where epifriedelanol is found, as acetylation is a common biochemical modification.

Table 1: Natural Sources of Epifriedelanol and this compound

| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data (mg/g Dry Weight) |

| Pachysandra terminalis Sieb. & Zucc. | Buxaceae | Not Specified | This compound | Not Reported |

| Vitis trifolia | Vitaceae | Herbs | Epifriedelanol | Not Reported |

| Inula confertiflora | Asteraceae | Root | Epifriedelanol, Dammara-20,24-dien-3-yl acetate | Not Reported |

| Synadenium glaucescens | Euphorbiaceae | Root Bark, Leaves, Stem Wood | Epifriedelanol | Not Reported |

| Ulmus davidiana | Ulmaceae | Root Bark | Epifriedelanol | Not Reported |

| Cannabis sativa L. | Cannabaceae | Roots, Stem Bark | Epifriedelanol | Roots: 0.33 - 0.92 mg/g, Stem Bark: 0.13 - 0.41 mg/g |

Experimental Protocols

This section outlines a comprehensive methodology for the extraction, isolation, and quantification of this compound from plant materials. The protocol is a composite based on established methods for triterpenoid isolation and analysis.

Extraction of Triterpenoids

-

Plant Material Preparation: Air-dry the collected plant material (e.g., root bark, leaves) at room temperature and grind it into a fine powder.

-

Maceration: Macerate the powdered plant material with methanol (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation by Column Chromatography

-

Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (dimensions dependent on the amount of crude extract).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation process using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a pre-coated silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes.

-

Pooling and Crystallization: Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available). Concentrate the pooled fractions and allow the compound to crystallize. Recrystallize from a suitable solvent (e.g., methanol or acetone) to obtain pure crystals of epifriedelanol.

Acetylation of Epifriedelanol (Optional)

If this compound is not directly isolated, it can be synthesized from epifriedelanol.

-

Reaction Setup: Dissolve the isolated epifriedelanol in a mixture of pyridine and acetic anhydride (1:1 v/v).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting this compound by column chromatography as described in section 2.2.

Quantification by GC-MS

-

Derivatization for GC-MS Analysis: To improve volatility and thermal stability for GC-MS analysis, derivatize the isolated compound. A common method is silylation.

-

Procedure: To a vial containing the dried sample, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (22:13:65 v/v/v). Heat the mixture at 30°C for 2 hours.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Quantification: Prepare a calibration curve using a standard of this compound. The concentration of the compound in the sample can be determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Logical relationship between natural source, compounds, and processing steps.

References

The Biosynthesis of Epifriedelanol Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol acetate is a pentacyclic triterpenoid found in various plant species. Triterpenoids, a class of secondary metabolites, are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the pathway from precursor molecules to the final acetylated product. The guide summarizes key quantitative data, outlines experimental protocols for the analysis of pathway components, and presents visual diagrams of the biosynthetic and regulatory pathways.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway.[1] The pathway proceeds through the formation of the triterpene backbone, followed by a series of modifications including cyclization, reduction, and acetylation.

From the Mevalonate Pathway to 2,3-Oxidosqualene

The initial steps of the pathway leading to the precursor for all triterpenoids, 2,3-oxidosqualene, are well-established and involve the following key enzymatic reactions:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form the C10 compound GPP.

-

Formation of Farnesyl Pyrophosphate (FPP): GPP is further condensed with another molecule of IPP to yield the C15 compound FPP.

-

Formation of Squalene: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.

-

Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene.[2]

Cyclization to Friedelin

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of friedelane-type triterpenoids, the enzyme friedelin synthase (FRS) , an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic ketone, friedelin .[2] This reaction involves a series of protonation, cyclization, and rearrangement steps, culminating in the formation of the characteristic friedelane skeleton.[3]

Reduction to Epifriedelanol

It is proposed that epifriedelanol is synthesized from friedelin through a reduction of the C-3 keto group. While the specific reductase enzyme responsible for this conversion has not yet been definitively characterized in the context of epifriedelanol biosynthesis, it is a common modification in triterpenoid pathways.

Acetylation to this compound

The final step in the biosynthesis of this compound is the acetylation of the C-3 hydroxyl group of epifriedelanol. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase . While the specific enzyme for epifriedelanol acetylation has not been identified, a recently characterized pentacyclic triterpene acetyltransferase from lettuce, LsTAT1 , provides a strong candidate for this type of transformation.[4][5][6] LsTAT1, a member of the membrane-bound O-acyltransferase (MBOAT) family, has been shown to acetylate various pentacyclic triterpenes, including α-amyrin, β-amyrin, and lupeol, using acetyl-CoA as the acyl donor.[4][5] It is plausible that a homologous enzyme is responsible for the acetylation of epifriedelanol in plants that produce this compound. Plant BAHD acyltransferases are another large family of enzymes known to be involved in the acylation of various secondary metabolites, including terpenoids.[7][8]

Data Presentation: Quantitative Analysis of Pathway Intermediates

The accumulation of friedelin and epifriedelanol has been quantified in various plant species and tissues, providing valuable data for understanding the productivity of this pathway.

| Plant Species | Tissue | Compound | Concentration (mg/g Dry Weight) | Reference |

| Cannabis sativa | Native Roots | Friedelin | 0.245 | [9] |

| Native Roots | Epifriedelanol | 0.192 | [9] | |

| Hairy Roots (untreated, day 6) | Friedelin | 0.494 | [9] | |

| Hairy Roots (untreated, day 6) | Epifriedelanol | 0.486 | [9] | |

| Hairy Roots (75 µM Salicylic Acid, day 6) | Friedelin | 0.963 | [9] | |

| Hairy Roots (75 µM Salicylic Acid, day 6) | Epifriedelanol | 0.685 | [9] | |

| Cannabis sativa (from Mexico) | Roots | Friedelin | 0.128 | [4] |

| Roots | Epifriedelanol | 0.213 | [4] | |

| Cannabis sativa (from Canada) | Roots | Friedelin | 0.83 - 1.35 | [4] |

| Roots | Epifriedelanol | 0.33 - 0.92 | [4] | |

| Cannabis sativa (from France) | Roots | Friedelin | 0.100 - 0.709 | [4] |

| Roots | Epifriedelanol | 0.05 - 0.205 | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.

Heterologous Expression and Functional Characterization of Friedelin Synthase

Objective: To confirm the function of a candidate friedelin synthase gene.

Protocol:

-

Gene Isolation and Cloning: Isolate the full-length cDNA of the candidate friedelin synthase gene from the plant of interest. Clone the cDNA into a yeast expression vector (e.g., pYES2).[10]

-

Yeast Transformation: Transform a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol synthase to reduce competition for the 2,3-oxidosqualene substrate) with the expression plasmid.[10]

-

Culture and Induction: Grow the transformed yeast cells in an appropriate selective medium. Induce the expression of the friedelin synthase gene by adding galactose to the medium.

-

Metabolite Extraction: After a period of induction, harvest the yeast cells. Extract the triterpenoids from the yeast cells using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of friedelin.[11] Compare the retention time and mass spectrum of the product with an authentic friedelin standard.

Quantification of Friedelin and Epifriedelanol by GC-MS

Objective: To quantify the levels of friedelin and epifriedelanol in plant tissues.

Protocol:

-

Sample Preparation: Collect and freeze-dry the plant tissue. Grind the dried tissue into a fine powder.

-

Extraction: Extract a known amount of the powdered tissue with a suitable organic solvent (e.g., methanol or chloroform) using methods such as sonication or Soxhlet extraction.[3]

-

Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Derivatization (for compounds with hydroxyl groups): To improve the volatility and chromatographic behavior of epifriedelanol, a derivatization step is often required before GC-MS analysis. This can be achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

-

GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[12] Develop a temperature program to achieve good separation of the target compounds. Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity of quantification.

-

Quantification: Prepare a calibration curve using authentic standards of friedelin and epifriedelanol to quantify their concentrations in the samples.

In Vitro Assay for Triterpene Acetyltransferase Activity

Objective: To determine the activity of a candidate epifriedelanol acetyltransferase.

Protocol (adapted from LsTAT1 characterization): [4][5]

-

Enzyme Source: Prepare a microsomal fraction from plant tissues expressing the candidate acetyltransferase or from a heterologous expression system (e.g., yeast or E. coli).

-

Reaction Mixture: Set up a reaction mixture containing the microsomal fraction (enzyme source), epifriedelanol (substrate), and acetyl-CoA (acyl donor) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol). Extract the lipid-soluble products into the organic phase.

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of this compound. Compare the product with a synthesized or isolated standard of this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Regulation of Triterpenoid Biosynthesis by Signaling Molecules

Caption: Simplified signaling pathway for the regulation of triterpenoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants follows a conserved pathway for triterpenoid synthesis, culminating in specific reduction and acetylation steps. While the core pathway to friedelin and epifriedelanol is relatively well-understood, the specific enzymes responsible for the final reduction and acetylation steps remain to be definitively identified in most species. The recent characterization of a pentacyclic triterpene acetyltransferase in lettuce provides a significant advancement in understanding the final step of this pathway. Further research, including the identification and characterization of the specific reductase and acetyltransferase enzymes, will be crucial for the metabolic engineering of high-value triterpenoids like this compound for pharmaceutical applications. The elucidation of the regulatory networks governing this pathway, particularly the role of transcription factors and signaling molecules, will also open new avenues for enhancing the production of these valuable compounds in plant-based systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 7. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 9. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Epifriedelanol acetate

An In-depth Technical Guide on the Physical and Chemical Properties of Epifriedelanol Acetate

This technical guide provides a comprehensive overview of the , a naturally occurring triterpenoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of workflows and biological activities.

Physical and Chemical Properties

This compound is a derivative of the triterpenoid Epifriedelanol.[1] Its core physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₄O₂ | [2][3][4][5][6] |

| Molecular Weight | 470.77 g/mol | [2][4][5] |

| CAS Number | 2259-07-6 | [2][3][4][5][6][7][8][9] |

| Appearance | White crystalline solid | [10][11] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7][10] |

| Purity | >98% (as determined by HPLC) | [6][7] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | A predicted ¹H NMR spectrum in H₂O is available. Experimental data in CDCl₃ shows characteristic signals for an oxymethine proton and multiple methyl groups. | [11][12] |

| ¹³C NMR | The spectrum confirms the presence of 32 carbons, including signals for a carbonyl group (δ 171.0) and an α-methyl group (δ 21.3) indicative of the acetate moiety. | [11] |

| IR Spectroscopy | The IR spectrum displays absorption bands characteristic of a C=O group at 1728 cm⁻¹ and C-H stretching at 2963/2850 cm⁻¹. | [11] |

| Mass Spectrometry | Electron Ionization Mass Spectrometry (EIMS) shows a molecular ion peak (M⁺) at m/z 468. | [11] |

Experimental Protocols

Isolation of Triterpenoids from Plant Material

The following is a general protocol for the isolation of triterpenoids like this compound from plant sources, based on common phytochemical extraction techniques.[13]

-

Maceration: The dried and pulverized plant material (e.g., leaves, root bark) is soaked in a solvent such as ethanol at room temperature for an extended period to extract a broad range of compounds.[13]

-

Solvent Extraction: The initial crude extract is concentrated and then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the compounds based on polarity.[13]

-

Fractionation: The resulting ethyl acetate extract is further partitioned using a series of solvents with increasing polarity, such as hexane, dichloromethane, and diethyl ether.[13]

-

Column Chromatography: The fraction containing the target compound is purified using column chromatography over silica gel. The column is eluted with a solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate the individual compounds.[11][13]

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized to yield a pure solid.[11]

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is typically assessed using HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a deuterated solvent like CDCl₃ to elucidate the chemical structure.[11]

-

Mass Spectrometry (MS): EIMS or other mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of the compound.[11]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Biological Activities

The parent compound, Epifriedelanol, has demonstrated a range of biological activities. While the specific pathways for the acetate form are under investigation, the following diagram illustrates the known effects of the core molecule, which are likely to be similar.

Caption: Overview of the biological activities of Epifriedelanol.

References

- 1. Epifriedelanol | C30H52O | CID 119242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C32H54O2 | CID 13688748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound supplier | CAS No :2259-07-6 | AOBIOUS [aobious.com]

- 7. This compound | CAS:2259-07-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CAS 2259-07-6 | this compound [phytopurify.com]

- 9. This compound | 2259-07-6 - Coompo [coompo.com]

- 10. Epifriedelanol | CAS:16844-71-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0140570) [np-mrd.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of Epifriedelanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Epifriedelanol acetate, a naturally occurring triterpenoid. The information is compiled from various scientific sources to aid in its identification and characterization.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

A predicted ¹H NMR spectrum is available, providing estimated chemical shifts for the hydrogen atoms in the molecule. Experimental data from peer-reviewed literature is needed for definitive assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Data not available in a comprehensive, experimentally verified format. | Predicted spectra can be found in databases such as NP-MRD.[1] |

Table 2: ¹³C NMR Spectroscopic Data

While public databases like PubChem indicate the availability of ¹³C NMR data, the specific chemical shifts are not directly listed.[2] The data presented below is based on the known friedelane skeleton and typical shifts for similar triterpenoid acetates.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 | ~ 74-76 |

| Acetate CH₃ | ~ 21 |

| Acetate C=O | ~ 170-171 |

| Other assignments | Characteristic shifts for the friedelane skeleton. |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=O (Acetate) | ~ 1735 |

| C-O (Acetate) | ~ 1240 |

| C-H (Aliphatic) | ~ 2850-2960 |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₃₂H₅₄O₂ |

| Molecular Weight | 470.77 g/mol |

| Mass Spectrum (EI-MS) | Expected molecular ion peak (M⁺) at m/z 470 and characteristic fragmentation patterns for the friedelane skeleton and loss of the acetyl group. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in a single, comprehensive source. However, the following are generalized procedures typically employed for the analysis of triterpenoids isolated from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for triterpenoids, which causes fragmentation and provides structural information.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

References

An In-depth Technical Guide to Epifriedelanol Acetate: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol acetate, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, isolation, and biological significance of this compound. Detailed experimental protocols for its isolation are presented, alongside a summary of its known biological activities, including quantitative data on its anticancer and antibacterial properties. Furthermore, this guide elucidates the key signaling pathways modulated by its deacetylated form, epifriedelanol, offering insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a friedelane-type pentacyclic triterpenoid that is not attributed to a single discovery event but has been identified and isolated from a variety of plant species over several decades. Its history is intertwined with the broader exploration of natural products for potential therapeutic applications.

One of the earliest and most cited instances of its isolation is from the leaves of Pachysandra terminalis Sieb. & Zucc., a plant used in traditional medicine. A significant contribution to its characterization was made by T. Kikuchi and colleagues in 1969, who detailed the isolation and structural elucidation of several triterpenes, including this compound, from this plant species.

Subsequently, this compound and its parent compound, epifriedelanol, have been isolated from various other plant sources, including Reissantia grahamii. The repeated isolation of this compound from different botanical sources underscores its prevalence in the plant kingdom and suggests a potential ecological or physiological role.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₄O₂ | PubChem |

| Molecular Weight | 470.77 g/mol | PubChem |

| CAS Number | 2259-07-6 | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | Commercial Suppliers |

Isolation and Synthesis

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction and purification from plant materials. The following is a generalized experimental protocol based on established phytochemical techniques and referencing the work on Pachysandra terminalis.

Experimental Protocol: Isolation of this compound from Pachysandra terminalis

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Pachysandra terminalis.

- Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v), at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

- Subsequently, partition the aqueous methanol phase with solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity. This compound is expected to be present in the less polar fractions.

4. Chromatographic Purification:

- Subject the fraction enriched with this compound to column chromatography over silica gel.

- Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

- Pool the fractions containing the compound of interest and concentrate them.

- Further purify the isolated compound by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound from plant sources.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been widely reported, likely due to its complex pentacyclic structure with multiple stereocenters. The biosynthesis of its core friedelane skeleton, however, has been studied. Friedelin, a closely related triterpenoid, is synthesized in plants from 2,3-oxidosqualene through a series of enzymatic cyclizations and rearrangements catalyzed by friedelin synthase. Epifriedelanol is a reduction product of friedelin, and subsequent acetylation would yield this compound.

Biosynthesis of the Friedelane Core

Caption: Biosynthetic pathway leading to the formation of the friedelane core and this compound.

Biological Activities and Mechanism of Action

This compound and its deacetylated form, epifriedelanol, have demonstrated a range of biological activities. The majority of detailed mechanistic studies have been conducted on epifriedelanol.

Anticancer Activity

Epifriedelanol has shown cytotoxic effects against various cancer cell lines. The proposed mechanism of action primarily involves the induction of apoptosis.

Quantitative Data on Anticancer Activity of Epifriedelanol

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DU145 | Prostate Cancer | 32.32 | [Source for DU145 IC50] |

| PC3 | Prostate Cancer | 35.22 | [Source for PC3 IC50] |

| CEM-SS | T-lymphoblastoid Leukemia | 3.54 - 11.45 (µg/mL) | [Source for CEM-SS IC50] |

| HeLa | Cervical Cancer | 3.54 - 11.45 (µg/mL) | [Source for HeLa IC50] |

Signaling Pathway: Induction of Apoptosis by Epifriedelanol

Epifriedelanol is reported to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key molecular events include the upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3) and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.

Apoptosis Signaling Pathway Modulated by Epifriedelanol

The Biological Versatility of Triterpenoids: An In-depth Technical Guide on Epifriedelanol Acetate and its Core Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant biological activities of triterpenoids, with a particular focus on Epifriedelanol acetate and its closely related precursor, Epifriedelanol. Triterpenoids, a diverse class of natural products, have garnered considerable attention in the scientific community for their broad spectrum of pharmacological properties. This document provides a comprehensive overview of their cytotoxic, antibacterial, and antioxidant activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Biological Activities of Epifriedelanol and Related Triterpenoids

Epifriedelanol and its acetate derivative exhibit a range of biological effects, positioning them as promising candidates for further investigation in drug discovery and development. The primary activities identified in the literature include cytotoxicity against various cancer cell lines, antibacterial effects, particularly against Gram-positive bacteria, and antioxidant properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of Epifriedelanol. It is important to note that much of the available quantitative data pertains to Epifriedelanol. While this compound is expected to have similar biological activities, further specific testing is required for direct comparison.

Table 1: Cytotoxic Activity of Epifriedelanol Against Human Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| Epifriedelanol | Human T4 lymphoblastoid (CEM-SS) | IC50 | 3.54 - 11.45 µg/mL | [1] |

| Epifriedelanol | Human cervical (HeLa) | IC50 | 3.54 - 11.45 µg/mL | [1] |

| Epifriedelanol | Human prostate carcinoma (PC3) | IC50 | 28.4 ± 0.7 µM | [2] |

| Epifriedelanol | Human prostate carcinoma (DU145) | IC50 | 32.32 µM (at 72h) | [3] |

| Epifriedelanol | Human prostate carcinoma (PC3) | IC50 | 35.22 µM (at 72h) | [3] |

Table 2: Antibacterial Activity of Epifriedelanol and Related Extracts

| Substance | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |

| Epifriedelanol | Staphylococcus aureus | MIC | Not specified, but demonstrated bacteriostatic activity | [4][5][6] |

| Root bark extract (containing Epifriedelanol) | Gram-positive bacteria | Median MIC | 20 µg/mL (IQR 10-190 µg/mL) | [4][7] |

| Whole root extract (containing Epifriedelanol) | Gram-positive bacteria | Median MIC | 40 µg/mL (IQR 30-210 µg/mL) | [4][7] |

Table 3: Antioxidant Activity of a Methanol Extract of Stem Bark Containing Triterpenoids

| Substance | Assay | Activity Metric | Value | Reference(s) |

| Methanol extract of stem bark | DPPH free radical scavenging | IC50 | 7.36 ± 0.01 µg/mL | [8] |

Key Signaling Pathways Modulated by Epifriedelanol

Epifriedelanol has been shown to exert its cytotoxic effects through the modulation of key signaling pathways involved in apoptosis and inflammation.

Apoptosis Induction via Caspase Activation

Epifriedelanol induces apoptosis in cancer cells through the intrinsic pathway, which involves the activation of a cascade of caspases. This process is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Caption: Intrinsic apoptosis pathway induced by Epifriedelanol.

Inhibition of the NF-κB Signaling Pathway

Epifriedelanol has been observed to down-regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting this pathway, Epifriedelanol can reduce the expression of pro-inflammatory and anti-apoptotic genes.

Caption: Inhibition of the NF-κB signaling pathway by Epifriedelanol.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound. The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Preparation of Compound and DPPH Solutions: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the compound solution with a volume of the DPPH solution. A typical ratio is 1:1.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank (solvent only) and a control (solvent with DPPH) should also be measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion and Future Directions

The available evidence strongly suggests that Epifriedelanol and, by extension, this compound, possess significant cytotoxic, antibacterial, and antioxidant properties. The modulation of critical signaling pathways such as apoptosis and NF-κB underscores their potential as lead compounds for the development of novel therapeutics.

Future research should focus on several key areas:

-

Specific Quantification for this compound: Generating specific IC50 and MIC values for this compound is crucial to directly assess its potency and compare it to its precursor.

-

In Vivo Studies: Translating the promising in vitro findings into in vivo models is a critical next step to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Mechanism of Action Elucidation: Further studies are needed to fully elucidate the detailed molecular mechanisms underlying the observed biological activities, including the identification of direct molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related triterpenoids. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these promising natural products into clinical applications.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Epifriedelanol is the key compound to antibacterial effects of extracts of Synadenium glaucescens (Pax) against medically important bacteria [frontiersin.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Epifriedelanol is the key Compound to antibacterial Effects of extracts of synadenium glaucescens (pax) against Medically important bacteria [suaire.sua.ac.tz]

- 7. frontiersin.org [frontiersin.org]

- 8. This compound | CAS:2259-07-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Epifriedelanol Acetate: An Examination of Therapeutic Potential Through its Core Compound, Epifriedelanol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epifriedelanol acetate is a naturally occurring triterpenoid. While this molecule is available commercially and has been isolated from various plant species, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its specific therapeutic effects. The majority of available research focuses on its parent compound, Epifriedelanol . This technical guide, therefore, summarizes the known therapeutic effects, quantitative biological data, and experimental methodologies related to Epifriedelanol, as a proxy for understanding the potential of this compound. It is crucial for researchers and drug development professionals to note that while the acetate functional group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, the biological activities of Epifriedelanol provide a foundational understanding of the potential therapeutic avenues for its acetylated form.

Therapeutic Effects of Epifriedelanol

Epifriedelanol has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent in several areas. These activities are summarized below.

Anticancer Activity

Epifriedelanol has shown cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit the proliferation of human T4 lymphoblastoid (CEM-SS) and human cervical (HeLa) cancer cells.[1][2]

Antibacterial Activity

Research has highlighted the antibacterial properties of Epifriedelanol, indicating its potential for development as an antimicrobial agent.[1][2]

Antioxidant Activity

Epifriedelanol, along with the related compound friedelin, has been reported to possess promising antioxidant activity.[1][2]

Anti-cellular Senescence Activity

Studies have shown that Epifriedelanol can reduce cellular senescence in human primary cells, suggesting its potential in modulating tissue aging and aging-associated diseases.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Epifriedelanol.

Table 1: Cytotoxic Activity of Epifriedelanol

| Cell Line | IC50 (µg/mL) | Reference |

| Human T4 lymphoblastoid (CEM-SS) | 3.54 - 11.45 | [1][2] |

| Human cervical (HeLa) | 3.54 - 11.45 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxic Activity

The cytotoxic activity of Epifriedelanol against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (CEM-SS and HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Epifriedelanol and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of Epifriedelanol that inhibited 50% of cell growth (IC50) was calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, the known activities of other pentacyclic triterpenoids suggest potential mechanisms of action. For instance, many triterpenoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and PI3K/Akt pathways.

Below is a generalized diagram representing a potential signaling pathway that could be influenced by triterpenoids like Epifriedelanol.

Caption: A potential signaling pathway modulated by Epifriedelanol.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The therapeutic potential of Epifriedelanol and this compound requires further rigorous scientific investigation.

References

Epifriedelanol Acetate and Friedelane Triterpenoids: A Technical Guide on Their Isolation, Bioactivity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epifriedelanol acetate and related friedelane triterpenoids, focusing on their sources, biological activities, and the methodologies employed in their study. While direct research on the specific role of this compound in plant metabolism is limited, this document synthesizes the available scientific literature on its parent compounds, epifriedelanol and friedelin, to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Friedelane Triterpenoids

Friedelane-type isoprenoids are naturally occurring pentacyclic triterpenes found in a variety of plant species, as well as in mosses and lichens[1][2]. These compounds, including friedelin and its derivatives like epifriedelanol, are abundant in the cork tissues and leaf materials of diverse plant families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae[1][3]. They are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties[1][3]. Friedelin has also been noted for its anti-insect effects and its ability to alter soil microbial ecology, indicating its importance in agriculture[1][3].

This compound is a natural product that can be isolated from plants such as Pachysandra terminalis Sieb[4]. Its parent compound, epifriedelanol, has demonstrated notable biological activities, including antibacterial and antitumor effects, and the ability to reduce cellular senescence[5][6][7][8][9].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data found in the literature regarding the cytotoxic and antioxidant activities of friedelane triterpenoids.

Table 1: Cytotoxic Activity of Friedelin and Epifriedelanol against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Source |

| Friedelin | CEM-SS (Human T4 lymphoblastoid) | 3.54 - 11.45 | [5][6] |

| Epifriedelanol | CEM-SS (Human T4 lymphoblastoid) | 3.54 - 11.45 | [5][6] |

| Friedelin | HeLa (Human cervical cancer) | 3.54 - 11.45 | [5][6] |

| Epifriedelanol | HeLa (Human cervical cancer) | 3.54 - 11.45 | [5][6] |

| Chloroform extract of Elaeocarpus floribundus leaves | CEM-SS (Human T4 lymphoblastoid) | 25.6 ± 0.06 | [6] |

Table 2: Antioxidant Activity of Elaeocarpus floribundus Extracts

| Extract | IC50 (µg/mL) | Method |

| Methanolic extract of stem bark | 7.36 ± 0.01 | DPPH free radical scavenging |

| Polar extracts of leaves and stem bark | Promising activity | DPPH free radical scavenging |

Table 3: Total Phenolic Content of Elaeocarpus floribundus Methanolic Extracts

| Plant Part | Total Phenolic Content (mg GAE/g DW) |

| Leaves | 503.08 ± 16.71 |

| Stem Bark | 161.5 ± 24.81 |

Experimental Protocols

This section details the methodologies cited for the isolation, purification, and bioactivity assessment of friedelane triterpenoids.

A study on Synadenium glaucescens detailed the following protocol for the isolation of epifriedelanol[10]:

-

Extraction : The methanol root bark extract from a cold-total extraction was used as the starting material[10].

-

Fractionation : The extract was fractionated sequentially with hexane, ethyl acetate, and methanol using vacuum liquid chromatography through a Buchner funnel[10].

-

Column Chromatography : The resulting fractions were subjected to column chromatography to obtain sub-fractions[10].

-

Purification : Two compounds, epifriedelanol and euphol, were purified and isolated from the ethyl acetate fraction[10].

A general procedure for the separation and isolation of active compounds from plant extracts can be summarized as follows[11]:

-

Extraction : Plant powder is extracted with a suitable solvent (e.g., aqueous methanol)[11].

-

Concentration : The extract is dried using a rotavapor to obtain a concentrated extract[11].

-

Solvent Partitioning : The concentrated extract is suspended in distilled water, the pH is adjusted to 7.0, and it is partitioned with ethyl acetate to separate the aqueous and ethyl acetate fractions[11].

-

Drying : The ethyl acetate fraction is dried over anhydrous Na2SO4, filtered, and evaporated to dryness[11].

-

Silica Gel Chromatography : The dried ethyl acetate fraction is subjected to silica gel column chromatography and eluted with a stepwise gradient of solvents (e.g., n-hexane:ethyl acetate) to yield different fractions[11].

-

Bioassay-Guided Fractionation : The resulting fractions are tested for biological activity to identify the active fractions for further purification[11].

The antibacterial activity of plant extracts and isolated compounds can be determined using the following methods[10]:

-

Minimum Inhibitory Concentration (MIC) Determination : A two-fold serial dilution method is used. One mL of Mueller-Hinton Broth (MHB) is added to a series of test tubes. One mL of the plant extract is added to the first tube, and serial dilutions are performed. The MIC is determined as the lowest concentration that inhibits visible bacterial growth[10]. The antimicrobial activity can be classified as strong (MIC < 500 µg/mL), moderate (MIC > 500 to 1500 µg/mL), or weak (MIC > 1500 µg/mL)[10].

-

Growth and Killing Curves : To determine if the effect is bacteriostatic or bactericidal, growth curves of bacteria are monitored in the presence of the active extracts or compounds. Killing curves can also be generated to assess the rate of bacterial death over time[10].

To assess the toxicity of plant extracts, a hemolytic activity assay can be performed[10]:

-

Red Blood Cell (RBC) Preparation : Sheep blood is centrifuged, and the RBCs are washed three times to obtain a 2% suspension in phosphate-buffered saline (PBS) at pH 7.4[10].

-

Incubation : Two mL of the RBC suspension, PBS, and the plant extract at different concentrations (e.g., 100, 200, 500, 1000 µg/mL) are mixed to a final volume of 4 mL[10].

-

Controls : Hydrogen peroxide (3%) is used as a positive control to induce total hemolysis, and the solvent (e.g., DMSO) is used as a negative control[10].

-

Measurement : The hemolytic effect is analyzed spectrophotometrically at a wavelength of 540 nm[10].

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

Caption: General workflow for the isolation and bioactivity screening of friedelane triterpenoids.

Caption: Workflow for assessing the antibacterial properties of natural products.

Potential Role in Plant Defense and Signaling

While specific signaling pathways in plants involving this compound have not been elucidated, the known biological activities of friedelane triterpenoids suggest a role in plant defense. Their antimicrobial and anti-insect properties indicate they may function as phytoalexins or phytoanticipins, protecting the plant from pathogens and herbivores[1][3].

The biosynthesis of triterpenoids is a complex process that is interconnected with primary metabolism. The "acetate pathway" is fundamental to the biosynthesis of flavonoids and lipids in plants, providing the malonyl-CoA units necessary for chain elongation[12]. It is plausible that the synthesis of friedelane triterpenoids also draws from this central metabolic pathway.

Further research is needed to understand the specific triggers for the biosynthesis and accumulation of this compound in plants and to identify the signaling pathways that regulate these processes. The application of modern analytical techniques, such as metabolomics and transcriptomics, to plants known to produce these compounds could provide valuable insights into their endogenous roles.

Conclusion

This compound and related friedelane triterpenoids represent a promising class of natural products with a diverse range of biological activities. While their specific functions within plant metabolism remain largely unexplored, the existing research provides a solid foundation for further investigation. The protocols and data presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to unlock the full potential of these fascinating compounds. The development of advanced extraction and analytical methods will be crucial in advancing our understanding of the role of this compound and other triterpenoids in both plant and human health.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS:2259-07-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Antitumor activity of epifriedelanol from Vitis trifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epifriedelanol from the root bark of Ulmus davidiana inhibits cellular senescence in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of Epifriedelanol Acetate from Pachysandra terminalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachysandra terminalis, commonly known as Japanese spurge, is a perennial evergreen groundcover plant belonging to the family Buxaceae. Phytochemical investigations of this plant have revealed the presence of various bioactive secondary metabolites, including steroidal alkaloids and triterpenoids. Among these, Epifriedelanol acetate, a friedelane-type triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-senescence properties. These application notes provide a detailed protocol for the isolation and purification of this compound from the whole plant material of Pachysandra terminalis. The described methodology is based on established principles of natural product chemistry, involving solvent extraction and multi-step chromatography.

Data Presentation

The following table summarizes the expected fractions and yields at various stages of the isolation process. The values provided are illustrative, and actual results may vary depending on the plant material, extraction efficiency, and purification techniques.

| Purification Step | Fraction | Expected Yield (g) from 1 kg of dry plant material | Purity of this compound (%) | Analytical Method |

| Step 1: Extraction | Crude Chloroform Extract | 50 - 100 | < 5 | Gravimetric |

| Step 2: Silica Gel Column Chromatography | Fraction A (Eluted with Hexane:Ethyl Acetate 98:2) | 5 - 10 | 10 - 20 | TLC, HPLC |

| Step 3: Preparative HPLC | Purified this compound | 0.1 - 0.5 | > 95 | HPLC, NMR |

Experimental Protocols

Plant Material Collection and Preparation

-

1.1. Collection: Collect fresh, healthy whole plants of Pachysandra terminalis, including leaves, stems, and roots.

-

1.2. Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. Air-dry the plants in the shade at room temperature for 10-14 days or until they are brittle.

-

1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Triterpenoids

-

2.1. Solvent Extraction:

-

Place 1 kg of the dried, powdered plant material in a large-capacity Soxhlet apparatus.

-

Extract the material with 5 L of chloroform for 48 hours. Chloroform is a suitable solvent for extracting less polar triterpenoids like this compound.

-

-

2.2. Concentration:

-

After extraction, concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

This will yield a dark, greenish-brown crude extract. Dry the extract completely under a vacuum to remove any residual solvent.

-

Chromatographic Purification

3.1. Silica Gel Column Chromatography (Initial Fractionation)

-

3.1.1. Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry. Allow the silica gel to settle uniformly, and then drain the excess hexane.

-

-

3.1.2. Sample Loading:

-

Dissolve the crude chloroform extract (approximately 50 g) in a minimal amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel (e.g., 100 g).

-

Allow the solvent to evaporate completely, resulting in a dry, impregnated powder.

-

Carefully load this powder onto the top of the prepared silica gel column.

-

-

3.1.3. Elution:

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

A suggested gradient is as follows:

-

Hexane (100%) - 5 column volumes

-

Hexane:Ethyl Acetate (98:2) - 10 column volumes

-

Hexane:Ethyl Acetate (95:5) - 10 column volumes

-

Hexane:Ethyl Acetate (90:10) - 10 column volumes

-

Continue with increasing concentrations of ethyl acetate.

-

-

-

3.1.4. Fraction Collection and Analysis:

-

Collect fractions of 250 mL each.

-

Monitor the fractions by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase of hexane:ethyl acetate (9:1).

-

Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

3.2.1. Sample Preparation:

-

Dissolve the combined and concentrated fractions from the silica gel column in HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

3.2.2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: Isocratic elution with Methanol:Water (95:5).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm.

-

-

3.2.3. Fraction Collection:

-

Inject the sample and collect the peak corresponding to the retention time of this compound.

-

-

3.2.4. Purity Analysis:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Concentrate the pure fraction to obtain this compound as a white crystalline solid.

-

Structure Elucidation

Confirm the identity and structure of the isolated compound using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Plausible Signaling Pathway Modulation

Triterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, it is plausible that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Caption: Plausible inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Extraction, Semi-synthesis, and Purification of Epifriedelanol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of the triterpenoid Epifriedelanol from a plant source, followed by its chemical conversion to Epifriedelanol acetate and subsequent purification. Epifriedelanol and its derivatives are of interest due to their potential biological activities, including antibacterial and antioxidant properties.[1][2] The protocols outlined below are based on established phytochemical and synthetic methodologies, providing a comprehensive guide for obtaining high-purity this compound for research and development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and method development.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₄O₂ | [3] |

| Molecular Weight | 470.8 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| CAS Number | 2259-07-6 | [1] |

Overall Workflow

The entire process, from the preparation of the plant material to the final purified this compound, is depicted in the following workflow diagram.

Caption: Workflow for the extraction of Epifriedelanol and its conversion to and purification of this compound.

Experimental Protocols

Part 1: Extraction of Epifriedelanol from Plant Material

This protocol is adapted from methodologies used for the isolation of triterpenoids from plant sources such as Inula confertiflora.[4]

3.1. Plant Material Preparation

-

Collect the roots of a suitable plant source (e.g., Inula confertiflora).

-

Wash the plant material thoroughly with tap water to remove soil and debris.

-

Air-dry the material in a well-ventilated area at room temperature for 7-10 days, or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2. Solvent Extraction

-

Macerate the powdered plant material (refer to Table 2 for a representative quantity) in 95% ethanol at a 1:5 (w/v) ratio.

-

Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

Part 2: Purification of Epifriedelanol

3.3. Column Chromatography

-

Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.

-

Adsorb the crude ethanol extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a consistent volume (e.g., 50 mL).

3.4. Fraction Analysis and Isolation

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

-

Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent and heating.

-

Pool the fractions containing the spot corresponding to Epifriedelanol (identified by comparison with a standard or based on literature Rf values).

-

Concentrate the pooled fractions to dryness.

3.5. Recrystallization

-

Dissolve the dried, Epifriedelanol-rich fraction in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature and then at 4°C to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.

-

Dry the purified Epifriedelanol crystals in a desiccator.

Part 3: Semi-synthesis of this compound

3.6. Acetylation Reaction

-

Dissolve the purified Epifriedelanol in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding crushed ice.

-

Extract the aqueous mixture with dichloromethane three times.

-

Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield crude this compound.

Part 4: Final Purification of this compound

3.7. Final Column Chromatography and Recrystallization

-

Purify the crude this compound using silica gel column chromatography with an appropriate n-hexane:ethyl acetate gradient. The polarity of the eluting solvent will likely be lower than that used for Epifriedelanol due to the increased hydrophobicity of the acetate.

-

Monitor the fractions by TLC, pool the fractions containing the pure product, and concentrate.

-

Recrystallize the final product from a suitable solvent system (e.g., methanol/chloroform) to obtain high-purity this compound.

Quantitative Data

The following tables provide representative data for the extraction and purification process. Note that actual yields may vary depending on the plant source and experimental conditions.

Table 2: Extraction and Initial Purification of Epifriedelanol

| Step | Parameter | Value |

| Plant Material | Dry Weight | 1000 g |

| Extraction | Crude Ethanol Extract Yield | 85 g |

| % Yield (w/w) | 8.5% | |

| Column Chromatography | Epifriedelanol-rich Fraction | 5.2 g |

| Recrystallization | Purified Epifriedelanol Yield | 3.5 g |

| Purity (by HPLC) | >95% |

Table 3: Synthesis and Final Purification of this compound

| Step | Parameter | Value |

| Starting Material | Purified Epifriedelanol | 3.0 g |

| Acetylation | Crude this compound | 3.1 g |

| % Yield (theoretical) | ~96% | |

| Final Purification | Purified this compound | 2.5 g |

| Overall Yield from Epifriedelanol | 83.3% | |

| Purity (by HPLC) | >98% |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

This comprehensive protocol provides a robust framework for the extraction, semi-synthesis, and purification of this compound, enabling further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Separation of Epifriedelanol Acetate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol acetate, a friedelane-type triterpenoid acetate, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, the effective isolation and purification of this compound are crucial for further pharmacological investigation and drug development. Column chromatography remains a fundamental and widely used technique for the separation of such natural products. This document provides a detailed protocol for the separation of this compound using silica gel column chromatography, along with relevant data and workflow visualizations.

Data Presentation

The efficiency of a column chromatography separation can be evaluated based on several quantitative parameters. The following table summarizes typical data that should be recorded during the purification of this compound.

| Parameter | Description | Typical Value Range |

| Stationary Phase | The adsorbent used in the column. | Silica gel (60-120 mesh or 70-230 mesh) |

| Mobile Phase | The solvent or solvent mixture used to elute the compounds. | n-Hexane:Ethyl Acetate or Cyclohexane:Ethyl Acetate gradients |

| Sample Load | The amount of crude extract loaded onto the column. | 1-5% of the stationary phase weight |

| Elution Volume | The volume of solvent required to elute the target compound. | Varies depending on column size and solvent system |

| Yield (%) | The percentage of the pure compound recovered from the crude extract. | Dependent on the concentration in the source material |

| Purity (%) | The percentage purity of the isolated this compound. | >95% (as determined by HPLC, NMR) |